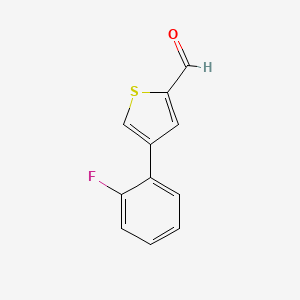

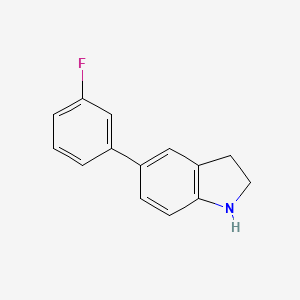

5-(3-fluorophenyl)-2,3-dihydro-1H-indole

Vue d'ensemble

Description

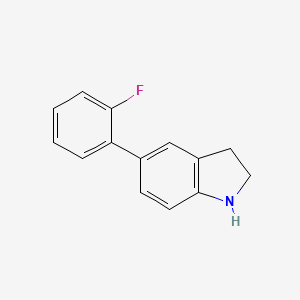

“5-(3-Fluorophenyl)indoline” is a chemical compound with the IUPAC name 5-(3-fluorophenyl)indoline hydrochloride . It is a derivative of indoline, which is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The indoline structure exists in a huge number of natural products .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis

The synthesis of indoline involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI . Indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times .Physical and Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Applications De Recherche Scientifique

c-Met/ALK Dual Inhibition

5-(3-Fluorophenyl)indoline derivatives demonstrate significant potential in the field of medicinal chemistry. A compound identified as 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (SMU-B) showed promising results as a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor. This compound inhibits c-Met phosphorylation in vivo and demonstrates significant tumor growth inhibitions in human gastric carcinoma xenograft models (Li, Wu, Tian, Zhang, & Wu, 2013).

Chiral Indoline Synthesis

(S)-5-Fluoro-2-(2,2,6,6-tetramethylpiperidin-1-yloxymethyl)-1-tosylindoline, a chiral indoline, was synthesized using an efficient copper-catalyzed enantioselective intramolecular alkene aminooxygenation. This process achieved an 89% enantiomeric excess, demonstrating the compound's potential for diverse applications in synthetic chemistry (Sequeira, Bovino, Chipre, & Chemler, 2012).

Neuroleptic Activity

A series of 5-aryltetrahydro-gamma-carbolines, including compounds related to 5-(3-Fluorophenyl)indoline, displayed neuroleptic activity. This research led to the development of a potent and long-acting neuroleptic compound, providing a new structural series to explore the conformational requirements for dopamine receptor activity (Harbert, Plattner, Welch, Weissman, & Koe, 1980).

Kinetic Resolutions in Racemic Indolines

Racemic indolines, including various structural motifs and fluoro groups, were prepared through Fischer indolization and diastereoselective reduction. This process was efficiently executed using Candida antarctica lipase, demonstrating the compound's potential in stereoselective organic synthesis (López-Iglesias, Busto, Gotor, & Gotor‐Fernández, 2012).

SERS Nanoprobe for Prostate Cancer Cell Detection

Tetraphenylethylene (TPE) analogues, including indoline derivatives, were synthesized for use in surface-enhanced Raman scattering (SERS). These compounds, particularly TPE-In-Boc, showed significant potential in prostate cancer cell detection, demonstrating the compound's application in biomedical sensing technologies (Ramya, Joseph, Nair, Karunakaran, Narayanan, & Maiti, 2016).

Mécanisme D'action

Target of Action

5-(3-Fluorophenyl)indoline, as an indoline derivative, is known to interact with multiple receptors . Indoline derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with diverse biological activities .

Mode of Action

For instance, some indoline derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells . They have also exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .

Biochemical Pathways

Indoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indoline derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

The indoline moiety is widely used in drug design due to its special structure and properties . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner .

Result of Action

Some indoline derivatives have shown significant protective effects against h2o2-induced death of raw 2647 cells . They have also exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), suggesting neuroprotective effects .

Action Environment

It is known that the physicochemical properties of indoline derivatives can be influenced by their environment . For instance, the two rings of indoline are non-coplanar, which can increase the water solubility and decrease the lipid solubility of the compounds .

Safety and Hazards

The safety data sheet for indoline indicates that it is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves, eye protection, and face protection, and to use it only outdoors or in a well-ventilated area .

Orientations Futures

With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Analyse Biochimique

Biochemical Properties

5-(3-Fluorophenyl)indoline, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities

Cellular Effects

Indole derivatives have been shown to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Indole derivatives are known to have diverse biological activities and have potential for therapeutic applications

Metabolic Pathways

Indole and its derivatives are derived from the metabolism of tryptophan by gut microorganisms

Propriétés

IUPAC Name |

5-(3-fluorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-5,8-9,16H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLELWZXBQBGTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3164734.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3164744.png)

![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3164752.png)

![(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid](/img/structure/B3164759.png)

![1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164762.png)

![1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164767.png)

![2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B3164774.png)

![3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164807.png)